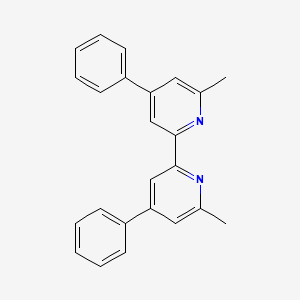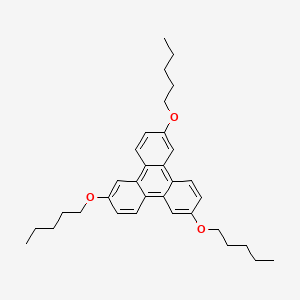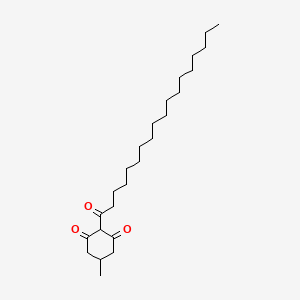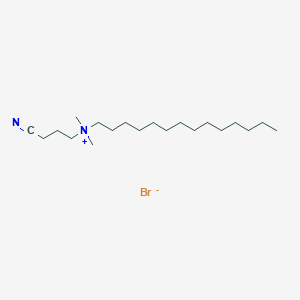
6,6'-Dimethyl-4,4'-diphenyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with methyl and phenyl substituents at the 6,6’ and 4,4’ positions, respectively. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the reaction of 6-bromopicoline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to the corresponding bipyridyl anion.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding N-oxide, while reduction with sodium borohydride produces the bipyridyl anion.
科学的研究の応用
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties and electronic characteristics.
Biology: The compound’s metal complexes are investigated for their potential as enzyme inhibitors and therapeutic agents.
Medicine: Research explores its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can also participate in electron transfer processes, making it valuable in redox chemistry and catalysis.
類似化合物との比較
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Diphenyl-2,2’-bipyridine
Uniqueness
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is unique due to the presence of both methyl and phenyl substituents, which can influence its steric and electronic properties. This combination of substituents can enhance its ability to form stable complexes with metal ions and modify the reactivity of these complexes in catalytic applications.
特性
CAS番号 |
130536-68-4 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.4 g/mol |
IUPAC名 |
2-methyl-6-(6-methyl-4-phenylpyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C24H20N2/c1-17-13-21(19-9-5-3-6-10-19)15-23(25-17)24-16-22(14-18(2)26-24)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChIキー |
GYXDTIPNJPUSJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)




![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)

